Ac-DMQD-AMC - 355137-38-1

Ac-DMQD-AMC

Catalog Number: EVT-1643577
CAS Number: 355137-38-1
Molecular Formula: C30H38N6O12S
Molecular Weight: 706.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,2-Diacylglycerols (DAGs) are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C. DAGs activate Protein Kinase C (PKC), which is a key regulator of signal transduction, cellular regulation, and tumor promotion.
1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-theronine (16:0 LPThr) is a form of lysophosphatidylthreonine (LPT), a rare lipid which is a strong inducer of mast-cell degranulation, though specific receptors have not been found for it yet. Lysophospholipids are lipid mediators which elicit a diverse array of cellular responses through activation of phospholipid specific G protein-coupled receptors.

KFERQ-AMC (Lys-Phe-Asp-Arg-Gln-AMC)

  • Compound Description: KFERQ-AMC is a fluorogenic peptide substrate designed to measure chaperone-mediated autophagy (CMA) activity. [] It consists of the KFERQ pentapeptide sequence (Lys-Phe-Asp-Arg-Gln), which is recognized by CMA chaperones, linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon lysosomal uptake and hydrolysis, the AMC moiety is released, resulting in increased fluorescence. []
  • Relevance: KFERQ-AMC shares the same C-terminal fluorophore (AMC) and a similar peptide backbone structure with Ac-Asp-Met-Gln-Asp-AMC. Both compounds are designed to be cleaved within lysosomes, releasing the fluorophore for activity measurement. The key difference lies in the peptide sequence, with KFERQ-AMC specifically targeting the CMA pathway. []
Source and Classification

Ac-DMQD-AMC is classified as a synthetic peptide substrate. It is derived from the natural substrates of caspases, specifically designed to be cleaved by caspase-3. The compound's structure incorporates an acetyl group at the N-terminus, which enhances its stability and cellular permeability, making it suitable for in vitro studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-DMQD-AMC typically involves solid-phase peptide synthesis (SPPS), a well-established method for producing peptides. This process allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The technical details of the synthesis include:

  1. Starting Materials: Protected amino acids are used, where the side chains are temporarily modified to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: Each amino acid is coupled using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Cleavage and Deprotection: After the desired sequence is achieved, the peptide is cleaved from the resin and deprotected to yield Ac-DMQD-AMC.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired peptide from side products.
Chemical Reactions Analysis

Reactions and Technical Details

Ac-DMQD-AMC is primarily used in assays to measure caspase-3 activity. Upon cleavage by caspase-3, the fluorogenic substrate releases the 7-amino-4-methylcoumarin moiety, which fluoresces upon excitation. The reaction can be summarized as:

Ac DMQD AMCcaspase 3AMC+other products\text{Ac DMQD AMC}\xrightarrow{\text{caspase 3}}\text{AMC}+\text{other products}

The fluorescence intensity correlates with the amount of active caspase-3 present in the sample, allowing quantitative analysis of apoptosis.

Mechanism of Action

Process and Data

The mechanism of action for Ac-DMQD-AMC involves its interaction with caspase-3 during apoptosis:

  1. Binding: Caspase-3 recognizes the specific sequence within Ac-DMQD-AMC.
  2. Cleavage: The enzyme cleaves the peptide bond at the aspartic acid residue.
  3. Fluorescence Release: This cleavage releases the fluorescent AMC moiety, leading to an increase in fluorescence intensity measurable by spectrophotometry.

This process provides insights into apoptotic pathways and can be used to assess drug efficacy in inducing apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and water at physiological pH.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to alkaline conditions or high temperatures.
  • Storage Conditions: Should be stored at -20°C to maintain stability over time.
Applications

Scientific Uses

Ac-DMQD-AMC has several applications in scientific research:

  1. Apoptosis Research: Used extensively to study mechanisms of cell death in various biological contexts.
  2. Drug Development: Assists in evaluating potential therapeutic agents that induce apoptosis in cancer cells.
  3. Diagnostics: Can be employed in assays to detect active caspases in clinical samples, aiding in disease diagnosis and prognosis.
Enzymatic Activity and Mechanistic Pathways of Ac-DMQD-AMC

Caspase-3 Inhibition Mechanisms: Fluorogenic Substrate Specificity

Ac-DMQD-AMC (Ac-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) is a fluorogenic tetrapeptide substrate engineered for selective caspase-3 detection. Its design capitalizes on caspase-3’s intrinsic substrate cleavage preference for aspartic acid (Asp) at the P1 and P4 positions. The DMQD sequence (Asp-Met-Gln-Asp) mirrors endogenous caspase-3 cleavage motifs in cellular targets like poly(ADP-ribose) polymerase (PARP). Upon caspase-3–mediated hydrolysis at the C-terminal Asp-AMC bond, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, yielding a quantifiable fluorescent signal (excitation 340–360 nm, emission 440–460 nm) [4] [9]. This specificity arises from:

  • S1–S4 Subsites Compatibility: The P1 Asp anchors in caspase-3’s conserved S1 subsite, while P4 Asp occupies the S4 pocket. The P2 methionine and P3 glutamine engage hydrophobic/hydrogen-bonding interactions in S2/S3 subsites, enhancing selectivity over caspases-6, -8, and -9 [1] [9].
  • Exclusion of Initiator Caspases: Unlike initiator caspases (e.g., caspase-9), which prefer extended recognition motifs, Ac-DMQD-AMC’s tetrapeptide structure aligns with effector caspase-3’s compact binding groove [5].

Table 1: Caspase Substrate Specificity Profiles

SubstrateTarget CaspaseCleavage SequenceRelative Activity vs. Caspase-3
Ac-DMQD-AMCCaspase-3Asp-Met-Gln-Asp100% (Reference)
Ac-DEVD-AMCCaspase-3/7Asp-Glu-Val-Asp85–95%
Ac-VEID-AMCCaspase-6Val-Glu-Ile-Asp<5%
Ac-IETD-AMCCaspase-8Ile-Glu-Thr-Asp<2%

Kinetic Analysis of AMC Release and Fluorescence Quantification

Quantifying caspase-3 activity via Ac-DMQD-AMC relies on real-time kinetic assays correlating fluorescence intensity with enzymatic turnover. Key parameters include:

  • Reaction Conditions: Standard assays use 20 μM Ac-DMQD-AMC, 50 mM HEPES (pH 7.2), 50 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 10 mM EDTA at 25°C. Fluorescence is monitored continuously at Ex~360 nm/Em~460 nm [3].
  • Kinetic Constants: Caspase-3 cleaves Ac-DMQD-AMC with a Michaelis constant (K~m~) of 8–15 μM and a catalytic rate (k~cat~) of 0.8–1.2 s⁻¹. The specificity constant (k~cat~/K~m~) ranges from 10⁴ to 10⁵ M⁻¹s⁻¹, indicating high catalytic efficiency [3] [9].
  • Sensitivity Limits: Detection thresholds reach 0.1–0.5 nM active caspase-3, enabling measurement in apoptotic cell lysates and in vitro reconstitution studies [4] [9].

Table 2: Kinetic Parameters of Ac-DMQD-AMC Hydrolysis

ParameterValueConditionsBiological Relevance
K~m~12 ± 3 μM25°C, pH 7.2Substrate affinity
k~cat~1.05 ± 0.15 s⁻¹25°C, pH 7.2Catalytic turnover
k~cat~/K~m~87,500 M⁻¹s⁻¹25°C, pH 7.2Catalytic efficiency
Detection Limit0.2 nMFluorometric assayApoptosis detection sensitivity

Structural Determinants of Caspase-3 Binding and Catalytic Cleavage

The molecular interactions governing Ac-DMQD-AMC’s specificity for caspase-3 involve atomic-level complementarity within the enzyme’s active site:

  • Active Site Architecture: Caspase-3 possesses a conserved catalytic dyad (Cys163-His121) that nucleophilically attacks the scissile bond between P1 Asp and AMC. The S1 subsite contains Arg64, Gln161, and Trp214, forming salt bridges and hydrogen bonds with the P1 Asp carboxylate [5] [6].
  • P2–P4 Subsites Engagement:
  • P2 Methionine: Binds a hydrophobic S2 pocket (Val266, Phe256, Phe250), with sulfur atoms contributing to van der Waals contacts.
  • P3 Glutamine: Stabilized via hydrogen bonding with Ser249 and hydrophobic interactions with Tyr195.
  • P4 Asp: Anchored by Arg207 and Lys137 in the S4 subsite, electrostatically favoring acidic residues [6] [9].
  • AMC Fluorophore Role: Post-cleavage, AMC’s methylcoumarin core exits the active site, but pre-cleavage, its carbonyl group hydrogen-bonds with Gly238 and Ser239, positioning the scissile bond optimally [4] [9].
  • Synthetic Challenges: During synthesis, aspartate epimerization at the P1 position can occur during AMC coupling using aminium reagents (e.g., HATU). Optimized protocols with 2,4,6-tribromopyridine (TBP) instead of 2,4,6-trimethylpyridine (TMP) reduce epimerization to <3%, ensuring >97% enantiomeric purity [6].

Table 3: Key Structural Interactions in Caspase-3/Ac-DMQD-AMC Complex

Residue PositionSubsiteInteraction TypeFunctional Impact
P1 Asp (D)S1Salt bridge with Arg64Anchors substrate; orients cleavage
P2 Met (M)S2Hydrophobic with Val266Enhances binding affinity
P3 Gln (Q)S3H-bond with Ser249Stabilizes substrate conformation
P4 Asp (D)S4Electrostatic with Arg207Dictates caspase-3 selectivity
AMC groupS1'H-bond with Gly238Positions scissile bond

Properties

CAS Number

355137-38-1

Product Name

Ac-DMQD-AMC

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C30H38N6O12S

Molecular Weight

706.7 g/mol

InChI

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1

InChI Key

QJFJTAOSTJMQCI-TUFLPTIASA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C

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